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Compound of Interest

Compound Name:
Ethyl 4-hydroxy-7-

methoxyquinoline-3-carboxylate

Cat. No.: B1331544 Get Quote

An In-depth Look at Two Molecules Within Drug Discovery

In the landscape of drug development, the evaluation of novel chemical entities against

established therapeutic agents is a critical process. This guide provides a comparative

overview of Roxadustat, a well-characterized inhibitor of hypoxia-inducible factor (HIF) prolyl

hydroxylase, and Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative

with limited publicly available biological data. This comparison is intended for researchers,

scientists, and professionals in the field of drug development to highlight the differences in their

current scientific standing and known biological activities.

Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. Roxadustat is

a larger, more complex molecule than Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.
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Property Roxadustat
Ethyl 4-hydroxy-7-
methoxyquinoline-3-
carboxylate

Molecular Formula C₁₉H₁₆N₂O₅ C₁₃H₁₃NO₄

Molecular Weight 352.34 g/mol 247.25 g/mol

CAS Number 808118-40-3 63463-15-0

Appearance Solid Solid

Melting Point Not specified 275 °C

Mechanism of Action and Biological Activity
Roxadustat: A Potent HIF-Prolyl Hydroxylase Inhibitor

Roxadustat is a first-in-class, orally administered small molecule that inhibits HIF-prolyl

hydroxylase (HIF-PH) enzymes.[1][2] This inhibition leads to the stabilization and accumulation

of HIF-α, a transcription factor that is typically degraded under normoxic conditions.[2] The

stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the

transcription of genes involved in erythropoiesis, the process of red blood cell production.[2]

The primary therapeutic effect of Roxadustat is the stimulation of endogenous erythropoietin

(EPO) production, which in turn promotes the formation of red blood cells.[2][3] Additionally,

Roxadustat has been shown to improve iron metabolism by reducing the production of

hepcidin, a key regulator of iron availability.[3] This dual action of stimulating erythropoiesis and

enhancing iron mobilization makes it an effective treatment for anemia, particularly in patients

with chronic kidney disease (CKD).[1][4]

Signaling Pathway of Roxadustat
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Caption: Mechanism of action of Roxadustat in the HIF signaling pathway.

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: Limited Biological Data

In stark contrast to Roxadustat, there is a significant lack of publicly available information

regarding the biological activity of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Searches of scientific literature and databases did not yield any studies investigating its effect

on HIF signaling, erythropoiesis, or other relevant biological pathways that would allow for a

direct performance comparison with Roxadustat.

Some studies have explored the biological activities of structurally related quinoline-3-

carboxylate and quinoline-3-carboxamide derivatives. These activities include anticancer,

antibacterial, and cannabinoid receptor modulation. However, these findings are not directly

applicable to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and do not provide the

necessary data for a meaningful comparison in the context of anemia treatment or HIF

inhibition. One study reported on the antitumor activity of a more complex coumarin-quinoline

hybrid molecule, which is structurally distinct from the compound in question.

Experimental Data and Performance
Roxadustat: Extensive Preclinical and Clinical Data
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The efficacy and safety of Roxadustat have been evaluated in numerous preclinical and clinical

studies.

Table 1: Summary of Key Preclinical and Clinical Findings for Roxadustat

Study Type Model/Population Key Findings Reference

Preclinical Rat model of CKD Corrected anemia [5]

Preclinical
Rat model of

inflammation

Corrected anemia and

improved iron

metabolism

[5]

Phase 3 Clinical Trial

Non-dialysis-

dependent CKD

patients with anemia

Significantly increased

hemoglobin levels

compared to placebo

[4]

Phase 3 Clinical Trial

Dialysis-dependent

CKD patients with

anemia

Non-inferior to epoetin

alfa in maintaining

hemoglobin levels

[4]

Experimental Protocol: In Vitro HIF-α Stabilization Assay

A common in vitro assay to assess the activity of HIF-PH inhibitors like Roxadustat is the

measurement of HIF-α stabilization in cell culture.

Cell Culture: Human cells, such as the hepatoma cell line Hep3B, are cultured in a controlled

environment.

Treatment: Cells are treated with varying concentrations of the test compound (e.g.,

Roxadustat) for a specified period.

Cell Lysis: After treatment, the cells are lysed to release their protein contents.

Western Blotting: The protein lysates are separated by size using gel electrophoresis and

transferred to a membrane. The membrane is then probed with antibodies specific for HIF-1α

to detect the amount of stabilized protein.
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Quantification: The intensity of the HIF-1α band is quantified to determine the dose-

dependent effect of the compound on HIF-1α stabilization.

Experimental Workflow: HIF-α Stabilization Assay
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Caption: A typical workflow for an in vitro HIF-α stabilization assay.
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Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: No Performance Data Available

Due to the absence of published studies on the biological performance of Ethyl 4-hydroxy-7-
methoxyquinoline-3-carboxylate in relevant assays, no experimental data can be presented

for comparison with Roxadustat.

Conclusion
This comparative guide highlights the significant disparity in the available scientific knowledge

between Roxadustat and Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Roxadustat is

a well-established therapeutic agent with a clearly defined mechanism of action, supported by

extensive preclinical and clinical data demonstrating its efficacy in treating anemia. In contrast,

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a chemical entity for which biological

activity and performance data are not readily available in the public domain.

For researchers and drug development professionals, this comparison underscores the

importance of comprehensive biological evaluation to understand the therapeutic potential of a

compound. While the quinoline scaffold is present in many biologically active molecules, the

specific functional groups and their arrangement on the quinoline ring are critical determinants

of a compound's pharmacological profile. Without experimental data, any potential therapeutic

application of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate remains speculative.

Further research, including in vitro and in vivo studies, would be necessary to elucidate its

mechanism of action and to determine if it has any biological activity comparable to that of

Roxadustat or other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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